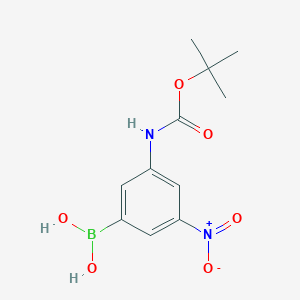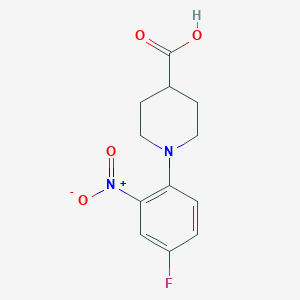
(3-((tert-Butoxycarbonyl)amino)-5-nitrophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you’re interested in is a boronic acid derivative with a tert-butoxycarbonyl (Boc) protected amino group . Boronic acids are compounds that contain a boron atom bonded to three oxygen atoms, one of which is part of a hydroxyl group. They are known for their ability to form stable covalent complexes with sugars, amino acids, and other biological molecules .
Molecular Structure Analysis
The molecular structure of similar compounds consists of a boronic acid group attached to an aromatic ring, which is further substituted with a Boc-protected amino group .Chemical Reactions Analysis
Boronic acids are known for their ability to undergo Suzuki-Miyaura cross-coupling reactions . They can also form boronate esters with diols, which is a reaction commonly used in the detection of sugars .Physical And Chemical Properties Analysis
Similar compounds are usually solid at room temperature and have a melting point around 168 °C . They are soluble in polar solvents like methanol .Scientific Research Applications
Synthesis of Biologically Active Molecules
3-Boc-Amino-5-nitrophenylboronic acid is utilized in the synthesis of molecules with biological activity. This includes the creation of inhibitors that can prevent angiogenesis, which is the formation of new blood vessels, potentially useful in treating diseases like cancer where such processes play a role .
Catalytic Reactions
This compound is also involved in catalytic reactions, particularly in the protodeboronation of pinacol boronic esters. This process is crucial for the formation of complex organic structures such as indolizidines, which have potential applications in medicinal chemistry .
Drug Design and Delivery
Phenylboronic acids and their esters, including 3-Boc-Amino-5-nitrophenylboronic acid, are considered for designing new drugs and drug delivery devices. They are particularly valued as boron-carriers suitable for neutron capture therapy .
Hydrolysis Studies
The susceptibility to hydrolysis of phenylboronic pinacol esters is an area of study where this compound is relevant. The kinetics of hydrolysis can be influenced by substituents in the aromatic ring and is accelerated at physiological pH, which is important for understanding its behavior in biological systems .
Mechanism of Action
Safety and Hazards
Future Directions
Boronic acids and their derivatives have found numerous applications in medicinal chemistry, materials science, and chemical biology . Their unique reactivity and ability to interact with biological molecules make them promising candidates for the development of new therapeutics and diagnostic tools.
properties
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrophenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BN2O6/c1-11(2,3)20-10(15)13-8-4-7(12(16)17)5-9(6-8)14(18)19/h4-6,16-17H,1-3H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHZIEFAMNBMIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((tert-Butoxycarbonyl)amino)-5-nitrophenyl)boronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-(5-Amino-3-tert-butyl-pyrazol-1-yl)-phenyl]-methanol](/img/structure/B1343037.png)


![8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1343042.png)
![5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1343044.png)





